5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
5-bromo-3-cyano-2-(difluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2/c10-5-1-4(3-13)7(8(11)12)6(2-5)9(14)15/h1-2,8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFRCVHCVHHQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C(F)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-cyano-2-(difluoromethyl)benzoic acid. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium thiocyanate.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids or derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Conversion to 5-bromo-3-amino-2-(difluoromethyl)benzoic acid.
Oxidation: Formation of higher carboxylic acids or benzoic acid derivatives.
Scientific Research Applications
5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Brominated Benzoic Acid Derivatives
Substituent Effects on Reactivity and Bioactivity
- Positional Influence: Bromine at position 5 (meta to carboxylic acid) enhances electrophilic aromatic substitution reactivity compared to ortho or para positions . The cyano group at position 3 increases electron withdrawal, stabilizing intermediates in nucleophilic reactions .
- Fluorine vs. Difluoromethyl :
Biological Activity
5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid features a benzoic acid core with a bromine atom, a cyano group, and a difluoromethyl substituent. The presence of these functional groups suggests potential for diverse interactions within biological systems.
Anticancer Properties
Recent studies have indicated that compounds similar to 5-bromo-3-cyano-2-(difluoromethyl)benzoic acid exhibit significant anticancer activity. For instance, analogs with similar structural motifs have shown promising results against various cancer cell lines:
- IC₅₀ Values : Compounds with similar fluorinated benzoic acid derivatives have demonstrated IC₅₀ values ranging from 3.0 µM to 28.3 µM against human cancer cell lines such as MCF-7 and A549 .
The anticancer activity is often attributed to the inhibition of specific enzymes or pathways involved in tumor growth and proliferation. For example, some benzoic acid derivatives inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression .
Case Studies
- In Vitro Studies : A study evaluated various benzoic acid derivatives, including those with difluoromethyl groups, for their ability to inhibit the proliferation of cancer cells. The most potent compound exhibited an IC₅₀ value of 0.16 µM against MCF-7 cells, indicating superior activity compared to standard chemotherapeutics .
- Molecular Docking Studies : Molecular docking simulations have predicted that 5-bromo-3-cyano-2-(difluoromethyl)benzoic acid can effectively bind to target proteins associated with cancer pathways, suggesting a mechanism for its biological activity .
Comparative Analysis of Related Compounds
| Compound Name | IC₅₀ (µM) | Targeted Cell Line | Mechanism of Action |
|---|---|---|---|
| 5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid | TBD | TBD | TBD |
| Analog A (e.g., Trifluoromethyl derivative) | 3.0 | MCF-7 | COX inhibition |
| Analog B (e.g., Benzamide derivative) | 0.16 | MCF-7 | Enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
